![molecular formula C17H13NO3 B3023904 2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-92-7](/img/structure/B3023904.png)
2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
“2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C17H13NO3 . It has a molecular weight of 279.3 . The IUPAC name for this compound is 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile .
Molecular Structure Analysis
The InChI code for “2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” is 1S/C17H13NO3/c18-11-12-4-6-13(7-5-12)16(19)14-2-1-3-15(10-14)17-20-8-9-21-17/h1-7,10,17H,8-9H2 . This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” include a molecular weight of 279.3 . The compound’s exact mass is 279.089539 Da . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.
Scientific Research Applications
Organic Synthesis and Total Synthesis of Natural Products
- Oxidative Cyanation of 2-Oxindoles : Researchers have employed 2-Cyano-4’-(1,3-dioxolan-2-yl)benzophenone as a key reagent in the oxidative direct cyanation of 3-alkyl/aryl 2-oxindoles. This transition metal-free process yields a diverse range of 3-cyano 3-alkyl/aryl 2-oxindoles, including those with an all-carbon quaternary center. Notably, this methodology has been applied in the formal total synthesis of (±)-gliocladin C .
Biological Activity and Medicinal Chemistry
- Antitumor Properties : Compound 2-Cyano-4’-(1,3-dioxolan-2-yl)benzophenone has demonstrated mild to moderate growth inhibitory activity against various tumor cell lines. Notably, it influences non-small cell lung and CNS cell lines, making it a potential candidate for further investigation in cancer research .
Polymer Chemistry
- 1,3-Dioxolan-4-Ones as Promising Monomers : Researchers have explored the use of 1,3-dioxolan-4-ones (a structural motif present in our compound) as monomers for polymer synthesis. These materials exhibit good thermal properties and molecular weight dispersity, making them attractive for applications in polymer science .
Carbonic Acid Esters and Material Sciences
- Cyclic Carbonic Acid Esters : The 1,3-dioxolan-2-one moiety is a cyclic carbonic acid ester. Such motifs play a critical role in material sciences (e.g., polycarbonates) and natural product research. They also serve as lynchpins for stereoselective synthesis of diols. Researchers have harnessed this feature for constructing cyclic carbonic acid esters in various synthetic methodologies .
Reduction Reactions and Eco-Friendly Synthesis
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide : By reducing 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in alkaline medium, researchers have synthesized this intriguing compound. Its potential applications warrant further exploration .
Photocatalysis and Organic Transformations
- Photo-Aerobic Selenium-Mediated Synthesis : The 1,3-dioxolan-2-one scaffold can be harnessed in photo-aerobic selenium-mediated reactions. These transformations offer new avenues for organic synthesis and functional group manipulations .
properties
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-14-3-1-2-4-15(14)16(19)12-5-7-13(8-6-12)17-20-9-10-21-17/h1-8,17H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGOHJLAHXTSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645101 | |
Record name | 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898759-92-7 | |
Record name | 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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